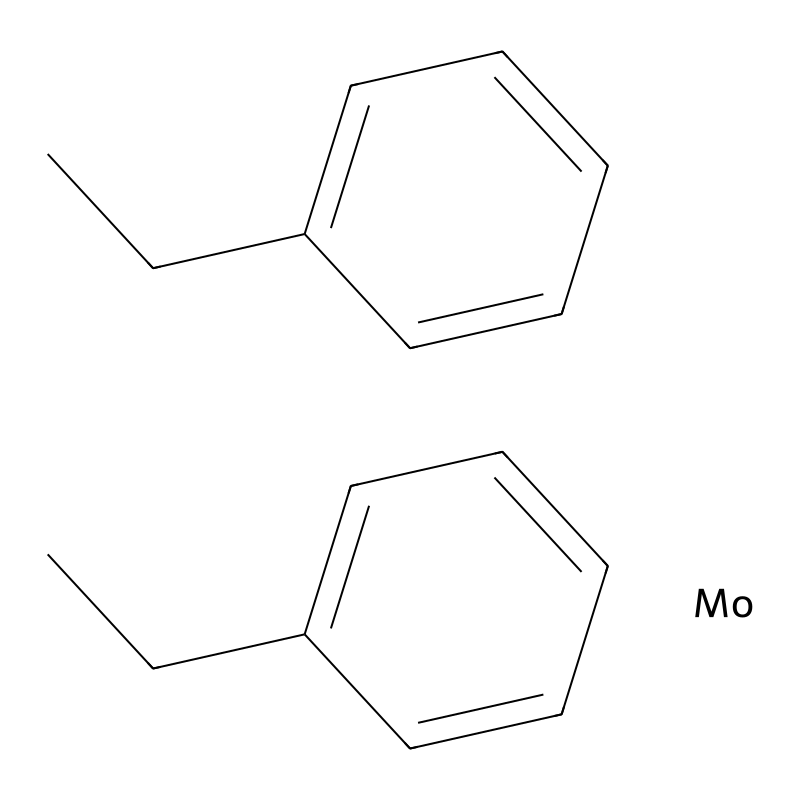

Bis(ethylbenzene)molybdenum

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Semiconductor Materials

One of the primary research applications of Bis(ethylbenzene)molybdenum lies in its use as a precursor for depositing thin films of molybdenum compounds. These thin films are crucial components in various electronic devices, including transistors and integrated circuits. The advantage of using Bis(ethylbenzene)molybdenum lies in its volatility, which allows for deposition techniques like Chemical Vapor Deposition (CVD) . During CVD, the compound vaporizes and reacts on a heated substrate to form the desired molybdenum-based thin film [, ].

Bis(ethylbenzene)molybdenum is an organometallic compound with the formula C₁₆H₂₀Mo. It consists of a molybdenum atom coordinated to two ethylbenzene ligands. This compound is notable for its role in various chemical processes, particularly in catalysis and vapor deposition techniques. The structure of bis(ethylbenzene)molybdenum allows it to participate in reactions that involve the transfer of ethyl groups, making it valuable in synthetic chemistry and materials science .

Studies on the interactions of bis(ethylbenzene)molybdenum with various reagents indicate that it has reactive sites that facilitate ligand exchange and oxidation. Its interaction with oxygen leads to autoxidation processes, which are significant for understanding its stability and reactivity under different conditions . Further investigations into its interactions with other chemicals could reveal more about its potential applications and safety profile.

Several compounds share structural or functional similarities with bis(ethylbenzene)molybdenum. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Bis(diethylbenzene)molybdenum | C₁₈H₂₂Mo | Contains two diethylbenzene ligands; higher steric hindrance. |

| Bis(phenyl)molybdenum | C₁₂H₁₀Mo | Utilizes phenyl groups; different electronic properties. |

| Molybdenum hexacarbonyl | Mo(CO)₆ | A carbonyl complex; distinct reactivity due to CO ligands. |

Uniqueness of Bis(ethylbenzene)molybdenum:

- The presence of ethyl groups allows for unique reactivity patterns compared to other arene complexes.

- Its stability under thermal conditions makes it preferable for high-temperature applications.

- It exhibits specific catalytic properties that are distinct from those observed in other similar compounds.